ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate
Description
Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 5 and an ethyl ester at position 2. The critical structural motif is the 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido group at position 2, which links the thiophene ring to a 1,4-benzothiazine derivative.
Properties
IUPAC Name |
ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-18(23)11-8-10(2)25-17(11)20-15(21)9-14-16(22)19-12-6-4-5-7-13(12)26-14/h4-8,14H,3,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYBYTIDKADZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazinone Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The benzothiazinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamido group.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Esterification: Finally, the ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzothiazinone moiety can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or different ester derivatives.
Scientific Research Applications
Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate exerts its effects involves binding to specific molecular targets. The benzothiazinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s thiophene core distinguishes it from benzo[b]thiophene derivatives (e.g., ), which exhibit fused aromatic systems with higher planarity and conjugation.
- The triazole-containing analogue in replaces the thiophene with a triazole ring, altering electronic properties and steric bulk.
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Analysis :
- The target compound’s ester and amide carbonyl stretches (~1700 cm⁻¹) align with analogues in and .
- Methyl and aromatic proton shifts in NMR (δ 1.40–2.30) are consistent with substituent environments in and .
Crystallographic and Conformational Insights
- Thiazolo[3,2-a]pyrimidine Derivative () : Exhibits a triclinic crystal system (space group P-1), with intermolecular hydrogen bonds stabilizing the lattice. Comparable analysis for the target compound would require similar methodologies .
- 1,4-Benzothiazine Derivatives () : Planar benzothiazine rings facilitate π-stacking, whereas the target’s thiophene and acetamido groups may introduce torsional angles affecting packing efficiency.
Biological Activity
Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the incorporation of a thiophene ring and benzothiazine moiety, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.50 g/mol. The compound features a thiophene ring that enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may involve:
- Inhibition of Enzymatic Activity : The presence of electrophilic centers allows the compound to act as an inhibitor for various enzymes.
- Receptor Binding : The structural components may facilitate binding to specific receptors involved in disease pathways.
- Cellular Uptake : The lipophilic nature of the thiophene ring may enhance cellular permeability, allowing for effective intracellular action.
Anticancer Activity
Research has indicated that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines such as TK-10 and HT-29. This compound may similarly affect cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Thiophene derivatives have also been explored for their antimicrobial properties. A review highlighted that various thiophene-based compounds demonstrated activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antiviral Properties
The potential antiviral effects of this compound are noteworthy. Certain thiophene derivatives have shown efficacy against viruses by inhibiting viral replication mechanisms or blocking viral entry into host cells.
Case Studies
Several studies have evaluated the biological activity of thiophene derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
